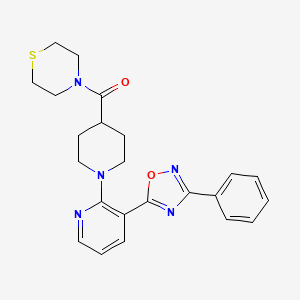

(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone

Descripción

The compound “(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone” features a complex heterocyclic architecture. Its structure comprises:

- A piperidin-4-yl core substituted at the 3-position with a pyridin-2-yl group.

- A 3-phenyl-1,2,4-oxadiazol-5-yl moiety attached to the pyridine ring.

- A thiomorpholino group (sulfur-containing morpholine analog) linked via a methanone bridge to the piperidine nitrogen.

Structural elucidation of such compounds typically employs spectroscopic techniques (e.g., NMR, UV) and crystallography, as outlined in authoritative references like Tables of Spectral Data for Structure Determination of Organic Compounds .

Propiedades

IUPAC Name |

[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c29-23(28-13-15-31-16-14-28)18-8-11-27(12-9-18)21-19(7-4-10-24-21)22-25-20(26-30-22)17-5-2-1-3-6-17/h1-7,10,18H,8-9,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRFVOOBMOGWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCSCC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

In terms of targets, 1,2,4-oxadiazole derivatives have shown potential as anti-infective agents, having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

The mode of action of these derivatives often involves interactions with their targets that lead to changes in the targets’ functions . .

Biochemical pathways affected by these derivatives can also vary widely. For example, some 1,2,4-oxadiazole derivatives have been found to affect pathways related to bacterial and viral infections .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact a compound’s bioavailability.

The result of action, or the molecular and cellular effects of a compound’s action, can include a wide range of outcomes, from inhibiting the growth of bacteria or viruses to inducing apoptosis in cancer cells .

Finally, the action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also greatly impact a compound’s effectiveness. Factors such as pH, temperature, and the presence of other molecules can all affect how a compound interacts with its targets and carries out its functions .

Actividad Biológica

The compound (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone is a novel synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 358.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence gene expression.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal excitability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives containing the oxadiazole ring possess significant antioxidant properties. This is critical in mitigating oxidative stress-related damage in cells.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cell lines. This was observed through assays measuring cell viability and apoptosis markers.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features:

- Antiplatelet Activity : A study reported that compounds with the oxadiazole structure exhibited potent antiplatelet activity, suggesting a potential therapeutic role in cardiovascular diseases .

- Antioxidant Studies : Research showed that oxadiazole derivatives demonstrated antioxidant effects superior to traditional antioxidants like ascorbic acid, indicating their potential use in preventing oxidative damage .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of similar compounds against neurodegenerative conditions, providing a rationale for further exploration of this compound in neurological disorders .

Research Findings

Recent findings from various studies provide insight into the pharmacological potential of (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone:

Table 2: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing oxadiazole rings can exhibit significant anticancer activities. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Quinazoline derivatives with structural similarities have demonstrated promising anticancer effects, suggesting that this compound may also hold potential in oncology applications .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies involving related piperidine derivatives have shown effective inhibition against various microorganisms, suggesting that the oxadiazole and piperidine components may enhance antimicrobial activity. The synthesis of novel derivatives has led to promising lead molecules for further development in the fight against resistant bacterial strains .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa with MIC values indicating potent efficacy. |

| Study 2 | Identified GPBAR1 agonistic properties in related oxadiazole derivatives, suggesting potential for metabolic disease treatments. |

| Study 3 | Explored the synthesis and characterization of similar compounds, highlighting their potential as lead candidates for drug development. |

Comparación Con Compuestos Similares

Structural Analogs from Patent Literature

The European patent EP 1 808 168 B1 describes compounds with overlapping structural features, such as:

- Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone: Replaces the thiomorpholino group with a phenyl moiety and introduces a methoxy linker between the piperidine and oxadiazole .

- 1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one: Substitutes the thiomorpholino group with a butanone chain, altering lipophilicity and steric bulk .

Key Differences :

- Linker Chemistry : The target compound directly connects the pyridine and oxadiazole rings, while patent analogs use methoxy or alkyl linkers.

- Heterocyclic Substituents: The thiomorpholino group (vs. phenyl or alkyl groups) may enhance solubility or metabolic stability due to sulfur’s electron-rich nature.

Analogs from Supplier Databases

Compounds like 5-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 338397-26-5) share the piperidine-pyridine core but replace oxadiazole with a triazole-thiol group . This substitution likely impacts hydrogen-bonding capacity and redox properties.

Functional Group Variations

- Thiomorpholino vs.

- Oxadiazole vs. Triazole : Oxadiazoles are less polar than triazoles, affecting solubility and binding affinity in biological targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Patent Analogs : Compounds from EP 1 808 168 B1 are hypothesized to target kinase enzymes or G-protein-coupled receptors, given the prevalence of oxadiazole and piperidine motifs in such inhibitors .

- Supplier Compounds : Triazole-thiol derivatives (e.g., CAS 338397-26-5) are often explored as protease inhibitors due to thiol’s nucleophilic reactivity .

- Thiomorpholino Advantage: The sulfur atom may confer resistance to oxidative metabolism, extending half-life in vivo compared to morpholino-containing analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a cyclizing agent at 120°C) . Subsequent coupling of the pyridine-piperidine fragment with thiomorpholine requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, optimized at 80–100°C in anhydrous DMF . Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 molar ratio for key intermediates) and using inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1170 cm⁻¹) and thiomorpholine S=O stretches (if oxidized) .

- NMR : ¹H/¹³C NMR resolves piperidine/thiomorpholine conformers (e.g., axial vs. equatorial protons at δ 2.5–3.5 ppm) and verifies oxadiazole regiochemistry .

- XRD : Single-crystal X-ray diffraction (monoclinic P2₁/c, a=6.0686 Å, b=18.6887 Å) provides absolute stereochemistry and bond-length validation, critical for resolving ambiguities in NMR assignments .

- MS : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide target prioritization?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). The oxadiazole ring’s electron-deficient nature enhances π-π stacking with aromatic residues (e.g., Tyr in EGFR) .

- MD Simulations : GROMACS simulations (50 ns, AMBER force field) assess stability of ligand-protein complexes. Thiomorpholine’s flexibility may reduce binding entropy unless constrained by hydrogen bonds .

- QSAR : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) and correlate Hammett σ values with antimicrobial IC₅₀ data to establish predictive models .

Q. What strategies resolve contradictions between crystallographic and spectroscopic structural data?

- Methodological Answer :

- Case Example : XRD may show a planar oxadiazole ring, while NMR suggests dynamic puckering. Variable-temperature NMR (VT-NMR, −50°C to 25°C) can detect slowed ring inversion, reconciling discrepancies by identifying temperature-dependent conformational equilibria .

- DFT Calculations : Gaussian09 optimization (B3LYP/6-31G*) compares theoretical vs. experimental bond angles. Deviations >2° may indicate crystal packing effects rather than solution-state geometry .

Q. What structure-activity relationships (SARs) govern modifications to the oxadiazole and thiomorpholine moieties?

- Methodological Answer :

- Oxadiazole Modifications : Replacing 3-phenyl with 3-pyridyl enhances solubility but reduces logP (from 3.2 to 2.1), compromising membrane permeability. Bioactivity assays (e.g., MIC for S. aureus) show a 4-fold drop in potency, indicating hydrophobic interactions are critical .

- Thiomorpholine Optimization : Oxidizing thiomorpholine to sulfone improves metabolic stability (t₁/₂ from 2.1 h to 6.8 h in liver microsomes) but increases molecular weight (~380 Da), potentially affecting BBB penetration .

- Piperidine Substitution : Introducing 4-fluoro on the piperidine ring boosts selectivity for serotonin receptors (5-HT₂A Ki = 12 nM vs. 5-HT₁A Ki = 220 nM) via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.